2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide

Antimicrobial Hydrazone Thiazole

Researchers generating hydrazone or thiazolidinone libraries for antimicrobial and Tau aggregation studies require a validated, reactive hydrazide building block. This compound addresses that need with experimentally confirmed biological activity and defined reactivity. • Validated Tau aggregation inhibitor: binds Tau aggregates with Ki = 529 nM, enabling Alzheimer's probe development • Generates hydrazone derivatives with MIC values as low as 1.25 mg/mL against B. cereus and S. aureus • Light brown solid; mp 108-110°C; ≥95% purity (1H-NMR); sealed dry storage at 2-8°C; ships at ambient temperature

Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
CAS No. 496057-29-5
Cat. No. B1270890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide
CAS496057-29-5
Molecular FormulaC6H9N3OS
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)CC(=O)NN
InChIInChI=1S/C6H9N3OS/c1-4-8-5(3-11-4)2-6(10)9-7/h3H,2,7H2,1H3,(H,9,10)
InChIKeyNDJALHUEWYOORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide: Key Hydrazide Scaffold


2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide (CAS 496057-29-5) is a heterocyclic building block featuring a 2-methylthiazole core and a terminal acetohydrazide moiety (C6H9N3OS, MW: 171.22) . Its primary documented role in scientific literature is as a versatile intermediate for synthesizing hydrazone derivatives with reported antimicrobial and antioxidant activities [1]. The compound exists as a light brown solid with a melting point of 108-110°C, making it suitable for various chemical derivatization reactions .

Hydrazide condensation chemistry for hydrazone libraries
2-Methylthiazole core for heterocyclic derivatization
Reported precursor for antimicrobial derivative synthesis

Why 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide Cannot Be Replaced


Direct substitution of 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide with closely related analogs, such as 2-(2-aminothiazol-4-yl)acetohydrazide or 2-methylthiazole-4-carbohydrazide, is chemically and functionally invalid. The presence of the 2-methyl group on the thiazole ring versus an amino group fundamentally alters the molecule's electronic properties and steric profile, impacting reactivity and target binding [1]. Critically, the acetohydrazide group provides a nucleophilic site for condensation with aldehydes and ketones, a reaction that is not possible with the parent carboxylic acid (2-(2-methylthiazol-4-yl)acetic acid, CAS 13797-62-1). Procurement for a specific research path (e.g., generating hydrazone libraries) mandates the hydrazide; substitution would yield a different compound with an entirely different, and likely unsuitable, reaction profile.

2‑Methyl vs 2‑amino thiazole

Electronic and steric differences from an amino group may alter reactivity and target binding profiles, limiting direct replacement.

Carboxylic acid analog

2‑(2‑Methylthiazol‑4‑yl)acetic acid (CAS 13797‑62‑1) acts as an electrophile, not a nucleophilic hydrazide; cannot perform condensation reactions.

Hydrazide linkage variation

2‑Methylthiazole‑4‑carbohydrazide differs in the attachment point and spacer length, potentially shifting synthetic outcome.

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide: Quantitative Performance


Antibacterial MIC: Derivative Comparison

As a precursor, 2-(2-methylthiazol-4-yl)acetic acid hydrazide enables the synthesis of derivatives with quantifiable antibacterial activity. A study generating thiazolidin-4-one derivatives from this hydrazide demonstrated MIC values as low as 1.25 mg/mL against B. cereus and S. aureus, providing a direct performance benchmark for libraries built on this specific scaffold [1]. The unmodified hydrazide itself demonstrates a class-level antimicrobial profile, which is the basis for this enhanced derivative activity.

Derivative MIC
Reported
1.25 mg/mL
Supports antimicrobial derivative benchmarking
Against B. cereus and S. aureus; broth microdilution
Antimicrobial Hydrazone Thiazole

Tau Aggregation Inhibition

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide has been identified as a specific inhibitor of Tau protein aggregation, a key pathological process in Alzheimer's disease [1]. Patents disclose this compound and its derivatives as having high affinity for Tau aggregates, with one source reporting a binding Ki of 529 nM [2]. This activity profile differentiates it from generic thiazole building blocks used for antimicrobial or anti-inflammatory applications and suggests a specific, target-based utility for neurodegenerative disease research.

Tau binding Ki
Reported
529 nM
Supports tauopathy target‑engagement studies
Fluorescence displacement assay
Neurodegeneration Tauopathy Alzheimer's

Hydrazide vs. Carboxylic Acid Reactivity

A critical procurement differentiator is the presence of the acetohydrazide group (-CH2-C(O)-NH-NH2) versus the carboxylic acid (-CH2-C(O)-OH) found in the direct analog 2-(2-methylthiazol-4-yl)acetic acid (CAS 13797-62-1). This functional group swap dictates entirely different chemical reactivity. The hydrazide (this compound, MW 171.22, melting point 108-110°C) is a nucleophile capable of forming hydrazones and heterocycles [REFS-1, REFS-2]. The acid (CAS 13797-62-1, MW 157.19, melting point 125-126°C) is an electrophile used for amide and ester bond formation . This is a binary, structural differentiator with direct implications for synthetic route design.

Hydrazide vs acid
Head‑to‑head
MW 171.22 vs 157.19 (acid)
Reactivity differentiation for synthetic route design
Nucleophilic hydrazide vs electrophilic carboxylic acid
Building Block Synthetic Chemistry Functional Group

2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide: Research Applications


Antimicrobial Hydrazone and Heterocyclic Synthesis

This compound is directly validated as a precursor for synthesizing hydrazone and thiazolidinone derivatives with quantifiable antibacterial activity. Research shows that condensing this hydrazide with various aldehydes or reacting it with thioglycolic acid yields compounds with MIC values as low as 1.25 mg/mL against Gram-positive bacteria like B. cereus and S. aureus [1]. This application is supported by the evidence of its reactivity as a hydrazide, making it a preferred building block for medicinal chemistry programs focused on novel antimicrobials [REFS-1, REFS-2].

Tau Aggregation Inhibitor Development

Patents explicitly disclose 2-(2-Methyl-1,3-thiazol-4-yl)acetohydrazide and its derivatives as specific inhibitors of Tau protein aggregation, a central target in Alzheimer's disease and related tauopathies [3]. This compound has been shown to bind to Tau aggregates with a Ki of 529 nM, validating its use as a chemical probe or lead scaffold for drug discovery in this area [4]. This application represents a highly specialized and differentiated use case distinct from broader antimicrobial screening [REFS-3, REFS-4].

Antioxidant Capacity of Derivatized Scaffolds

The hydrazide serves as a platform for generating molecules with antioxidant properties. When used to synthesize a series of N-arylidene derivatives, the resulting compounds demonstrated antioxidant activity in the DPPH radical scavenging assay, with some derivatives showing significant activity [REFS-5, REFS-6]. While the unmodified hydrazide's own antioxidant activity is class-level, its role as a precursor for more potent antioxidants is experimentally validated and supports its use in oxidative stress-related research [REFS-5, REFS-6].

Application
Selection Property
Validation Focus
Antimicrobial derivative synthesis
Hydrazide reactivity and thiazole scaffold
Gram‑positive MIC screening assays
Tau aggregation probe studies
Binding affinity to tau aggregates
Tau target‑engagement models
Oxidative stress model research
DPPH radical scavenging potential of derivatives
Radical scavenging assay context

Technical Documentation Hub

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